molecular formula C7H14N2O B6236536 1,5,5-trimethylpiperazin-2-one CAS No. 1784205-14-6

1,5,5-trimethylpiperazin-2-one

Cat. No.: B6236536
CAS No.: 1784205-14-6
M. Wt: 142.2
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Description

1,5,5-Trimethylpiperazin-2-one (CAS: Not explicitly provided; molecular formula: C₇H₁₂N₂O, molecular weight: 140.18 g/mol) is a substituted piperazinone derivative. It is synthesized via silica gel column chromatography (PE:EtOAc gradient) followed by trituration with n-pentane, yielding a white solid with a moderate 16% efficiency . The compound features three methyl groups at positions 1, 5, and 5 on the piperazine ring, conferring distinct steric and electronic properties.

Properties

CAS No.

1784205-14-6

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylpiperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields . Another method involves the use of chloro allenylamide, primary amine, and aryl iodide in a cascade, metal-promoted transformation . This one-pot process allows the formation of three bonds, making it efficient for combinatorial synthesis.

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be targeted by electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted piperazinones, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

1,5,5-Trimethylpiperazin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,5-trimethylpiperazin-2-one involves its interaction with specific molecular targets. It can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs of 1,5,5-trimethylpiperazin-2-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
This compound - C₇H₁₂N₂O 140.18 Methyl (1,5,5) Synthesis intermediate; moderate yield (16%)
1-Methyl-5-phenylpiperazin-2-one 1509893-25-7 C₁₁H₁₄N₂O 190.24 Methyl (1), phenyl (5) Research chemical; building block
1-(Thiophen-2-yl)piperazin-2-one 1284355-06-1 C₈H₁₀N₂OS 182.24 Thiophene (1) Organic synthesis; sulfur-containing analog
(R)-1,5-Dimethylpiperazin-2-one HCl 1887197-43-4 C₆H₁₁N₂O·HCl 174.63 (free base: 128.17) Methyl (1,5); chiral center Pharmaceutical intermediate; hydrochloride salt enhances solubility
Key Observations:

Synthetic Utility :

  • The phenyl and thiophene derivatives (e.g., 1-methyl-5-phenylpiperazin-2-one) are explicitly used as research chemicals, suggesting broader reactivity for functionalization .
  • This compound’s moderate synthesis yield (16%) indicates optimization challenges compared to higher-yielding analogs .

Physicochemical Properties :

  • Hydrochloride salts (e.g., (R)-1,5-dimethylpiperazin-2-one HCl) exhibit improved aqueous solubility, a critical factor for drug formulation. The absence of salt forms for this compound may limit its utility in aqueous systems .

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